3-Amino-3-(2-methylphenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(2-methylphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group and a 2-methylphenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable cyclobutanone derivative in the presence of a strong base, followed by reduction and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-3-(2-methylphenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-methylphenyl)cyclobutan-1-ol: Similar structure but with a different position of the methyl group on the phenyl ring.
3-Amino-3-(4-methylphenyl)cyclobutan-1-ol: Another isomer with the methyl group in the para position.
Uniqueness
3-Amino-3-(2-methylphenyl)cyclobutan-1-ol is unique due to the specific position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-amino-3-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-8-4-2-3-5-10(8)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3 |
InChI Key |
PPPDJCNNXYLWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC(C2)O)N |
Origin of Product |
United States |
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